molecular formula C11H10N2O3 B3361851 4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER CAS No. 936249-84-2

4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER

Cat. No.: B3361851
CAS No.: 936249-84-2
M. Wt: 218.21 g/mol
InChI Key: CPCUVLMJMCCJPF-UHFFFAOYSA-N
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Description

4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring fused with a benzoic acid methyl ester group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-formylbenzoic acid with glycine in the presence of a suitable catalyst to form the imidazole ring. The resulting product is then esterified using methanol and a strong acid catalyst to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID: Lacks the methyl ester group.

    4-(2-HYDROXY-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER: Contains a hydroxyl group instead of an oxo group.

Uniqueness

4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(2-oxo-1,3-dihydroimidazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10(14)8-4-2-7(3-5-8)9-6-12-11(15)13-9/h2-6H,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCUVLMJMCCJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669628
Record name Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936249-84-2
Record name Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER
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4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER
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4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER
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4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER
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4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER

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